molecular formula C9H9FO2 B1335718 4-Fluoro-2-methylphenylacetic acid CAS No. 407640-40-8

4-Fluoro-2-methylphenylacetic acid

Cat. No. B1335718
M. Wt: 168.16 g/mol
InChI Key: KOZXQTAPRQFRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methylphenylacetic acid is a fluorinated organic compound that has garnered interest due to the unique properties of the fluorine atom. The presence of fluorine in organic molecules often leads to widespread use in various fields such as agrochemistry, biotechnology, and pharmacology. The fluorine atom can significantly alter the reactivity, biological activity, and toxicity of a compound, making the control of positional isomers crucial in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of fluorinated compounds, including those related to 4-fluoro-2-methylphenylacetic acid, can be complex due to the need for high selectivity in fluorination. A practical synthesis route with an overall yield of 80% starting from 4-fluorophenylacetic acid has been developed for the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, which is structurally similar to 4-fluoro-2-methylphenylacetic acid . Additionally, methods involving Friedel-Crafts reactions and subsequent steps have been employed to synthesize related fluorinated compounds .

Molecular Structure Analysis

The molecular structure of related fluorinated compounds has been characterized using various techniques such as X-ray crystallography, NMR, and theoretical calculations. For instance, the crystal structure of a fluorinated α-aminonitrile compound has been solved using single-crystal X-ray diffraction data . Similarly, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been elucidated, providing insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Fluorinated compounds often participate in unique chemical reactions due to the electronic effects of the fluorine atom. For example, the synthesis of a potential radioligand for the GABA receptor in the brain involved a Schiff reaction of a fluorinated intermediate . The use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent has also been explored, demonstrating the ability to distinguish enantiomers of alcohols through fluorine NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. Chromatographic selectivity studies have been conducted to separate positional isomers of fluorophenylacetic acids, revealing that the selectivity can be dominated by enthalpic or entropic processes depending on the isomers being separated . Theoretical studies, including DFT calculations, have been performed to understand the chemical reactivity and molecular descriptors of fluorinated compounds . Additionally, the synthesis and characterization of 2-(4-fluorophenoxy) acetic acid provided insights into the compound's crystal structure, intermolecular interactions, and energy frameworks .

Scientific Research Applications

4-Fluoro-2-methylphenylacetic acid is a chemical compound with the CAS Number: 407640-40-8 . It’s a solid-crystal substance with a molecular weight of 168.17 . It has a boiling point of 96-99 degrees .

While the specific applications of 4-Fluoro-2-methylphenylacetic acid are not detailed in the search results, similar compounds are often used in various fields of scientific research. For instance, fluorescent proteins (FPs) and their derivatives are widely used in biomedical science research . They have rich fluorescence spectra and photochemical properties that have promoted widespread biological research applications .

Antibodies targeting FPs have emerged, including nanobodies, which are a new type of antibody entirely composed of the variable domain of a heavy-chain antibody . These small and stable nanobodies can be expressed and functional in living cells . They can easily access grooves, seams, or hidden antigenic epitopes on the surface of the target . This makes them valuable in biological research .

Safety And Hazards

4-Fluoro-2-methylphenylacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZXQTAPRQFRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407543
Record name 4-Fluoro-2-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methylphenylacetic acid

CAS RN

407640-40-8
Record name 4-Fluoro-2-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluoro-2-methylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The pure ester was dissolved in 60 ml of CH2Cl2 was added 6 drops of anisole and 60 ml of CF3CO2H and the solution was atirred at rt for 16 hr. Upon removal of volatiles, the residue was dried three times by dissolving in toluene to afford 20.02 g of the title compound. 1H-NMR (CDCl3): δ 2.35 (s, 3H), 3.67 (s, 2H), 6.92-6.95 (m, 2H), 7.19 (d of d, 1H, J=8.2, 5.7 Hz) ppm.
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.